4-[(Methylsulfanyl)methoxy]butanoic acid
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Overview
Description
4-[(Methylsulfanyl)methoxy]butanoic acid is an organic compound characterized by the presence of a butanoic acid backbone with a methoxymethyl and a methylsulfanyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Methylsulfanyl)methoxy]butanoic acid can be achieved through several methods. One common approach involves the reaction of 4-hydroxybutanoic acid with methylsulfanyl methanol in the presence of a suitable catalyst. The reaction typically requires mild to moderate temperatures and may be carried out under an inert atmosphere to prevent oxidation of the sulfanyl group.
Industrial Production Methods
Industrial production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound by maintaining optimal reaction conditions and minimizing the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
4-[(Methylsulfanyl)methoxy]butanoic acid can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(Methylsulfanyl)methoxy]butanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(Methylsulfanyl)methoxy]butanoic acid involves its interaction with specific molecular targets and pathways. The methylsulfanyl group can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the compound’s ability to undergo nucleophilic substitution allows it to modify biomolecules, potentially altering their function and activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-4-(methylsulfanyl)butanoic acid
- 4-Methoxybutanoic acid
- 4-Methylsulfanylbutanoic acid
Uniqueness
4-[(Methylsulfanyl)methoxy]butanoic acid is unique due to the presence of both a methoxymethyl and a methylsulfanyl group on the butanoic acid backbone
Properties
CAS No. |
93612-80-7 |
---|---|
Molecular Formula |
C6H12O3S |
Molecular Weight |
164.22 g/mol |
IUPAC Name |
4-(methylsulfanylmethoxy)butanoic acid |
InChI |
InChI=1S/C6H12O3S/c1-10-5-9-4-2-3-6(7)8/h2-5H2,1H3,(H,7,8) |
InChI Key |
NDRAHSMAGKWWFZ-UHFFFAOYSA-N |
Canonical SMILES |
CSCOCCCC(=O)O |
Origin of Product |
United States |
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